molecular formula C17H19N3O3S3 B2806344 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-17-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2806344
CAS No.: 899732-17-3
M. Wt: 409.54
InChI Key: FXMZJRJDCNGVCP-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a structurally complex small molecule featuring a piperidine-4-carboxamide core substituted with a thiophen-2-ylsulfonyl group and a 3-cyano-4,5-dimethylthiophen-2-yl moiety. The compound’s design integrates electron-withdrawing (cyano) and sterically bulky (methyl) groups on the thiophene ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S3/c1-11-12(2)25-17(14(11)10-18)19-16(21)13-5-7-20(8-6-13)26(22,23)15-4-3-9-24-15/h3-4,9,13H,5-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMZJRJDCNGVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the thiophene groups: Thiophene derivatives are introduced via coupling reactions, such as Suzuki or Stille coupling.

    Functional group modifications: The cyano and sulfonyl groups are introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

“N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” could have several scientific research applications:

    Medicinal Chemistry: As a potential inhibitor of enzymes or receptors involved in disease pathways.

    Biological Studies: To study its effects on cellular processes and pathways.

    Industrial Applications: As a precursor or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this one might:

    Bind to active sites: Inhibit enzyme activity by binding to the active site.

    Modulate receptor activity: Act as agonists or antagonists at receptor sites.

    Disrupt cellular pathways: Interfere with signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a piperidine-4-carboxamide scaffold with several derivatives reported in the literature (Table 1). Key differences lie in the substituents on the aromatic rings, which modulate electronic, steric, and solubility profiles.

Spectroscopic Data

The NMR and HRMS data for analogs () provide benchmarks for structural validation:

  • 1H NMR : Signals for piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) are consistent across analogs. The target compound’s methyl groups (δ ~2.3 ppm) and thiophene protons (δ ~7.0 ppm) would require distinct assignments.
  • 13C NMR: The cyano group (δ ~115 ppm) and sulfonyl sulfur (δ ~125 ppm) in the target compound would contrast with halogenated carbons (e.g., δ 112–135 ppm for Cl/Br in 4–20, 4–21) .
  • HRMS : Molecular ion peaks for analogs align with calculated masses (e.g., 4–22: [M+H]+ calc. 522.18, exp. 522.19). The target compound’s HRMS would similarly confirm its molecular formula (C19H20N2O3S3).

Data Table: Key Analogs and Their Properties

Compound ID Substituents on Piperidine-4-carboxamide Yield (%) Key Spectral Features (HRMS/NMR) Reference
4–20 2,4-Dichlorophenylsulfonyl 48 1H NMR: δ 8.0 (d, Ar–H), 3.2 (m, piperidine)
4–22 2,4-Dimethylphenylsulfonyl 75 HRMS: [M+H]+ calc. 522.18, exp. 522.19
4–24 3,5-Difluorophenylsulfonyl 53 13C NMR: δ 162.5 (C–F)
4–12 3-Methylphenylsulfonyl 72 1H NMR: δ 2.3 (s, CH3)
Target Compound Thiophen-2-ylsulfonyl, 3-cyano-4,5-dimethylthiophen-2-yl N/A Predicted HRMS: [M+H]+ calc. 437.06 N/A

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes thiophene rings and a piperidine moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O2S2C_{14}H_{14}N_2O_2S_2, with a molecular weight of approximately 306.39 g/mol. The compound's structure is characterized by the presence of a cyano group, thiophene rings, and a sulfonamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, leading to reduced cell viability.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μg/mL)Reference Drug IC50 (μg/mL)
Compound AMCF-70.6 ± 0.011.6 ± 0.02 (Doxorubicin)
Compound BA5491.3 ± 0.051.0 ± 0.01 (Etoposide)

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies suggest that the compound may interact with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells.

Case Studies

A notable case study involved the synthesis of various thiophene-based compounds similar to this compound and their evaluation against MCF-7 cells. The study found that certain derivatives exhibited enhanced potency compared to standard chemotherapeutic agents, suggesting their potential as lead compounds for further development.

Q & A

Q. How to address batch-to-batch variability in biological activity?

  • Quality control : Implement strict SOPs for synthesis and purification.
  • Bioassay triplicates : Use independent compound batches in separate experiments.
  • Stability-indicating methods : Track impurities (e.g., dimerization byproducts) via UPLC-PDA .

Comparative and Toxicological Studies

Q. How does this compound compare to structurally similar sulfonamide derivatives?

  • SAR studies : Replace the cyano group with nitro or amide moieties to assess potency changes.
  • Meta-analysis : Compare IC50 values against analogs (e.g., N-(thiophen-2-ylsulfonyl)piperidine derivatives) in PubChem or ChEMBL.
  • Crystallography : Overlay 3D structures with analogs to identify conserved binding motifs .

Q. Q. What protocols are recommended for in vivo toxicity profiling?

  • Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents.
  • Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation.
  • Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology .

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